Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, two oxo groups at the 2nd and 6th positions, and an ethyl ester group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxo groups at the 2nd and 6th positions can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include reduced or oxidized forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: The ester group is replaced with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and solubility properties. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7BrN2O4 |
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Molecular Weight |
263.05 g/mol |
IUPAC Name |
ethyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H7BrN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13) |
InChI Key |
UCQPJKMBMCOENS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=O)N1)Br |
Origin of Product |
United States |
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